2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid is a synthetic organic compound characterized by its complex molecular structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The process generally involves:
Protection of the Amino Group: The amino group is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Propanoic Acid Derivative: The protected amino group is then reacted with 3-methylbenzaldehyde to form the corresponding Schiff base.
Reduction and Hydrolysis: The Schiff base is reduced using a reducing agent like sodium borohydride, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-chlorophenyl)propanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are desired.
Properties
CAS No. |
376588-51-1 |
---|---|
Molecular Formula |
C25H23NO4 |
Molecular Weight |
401.5 |
Purity |
95 |
Origin of Product |
United States |
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